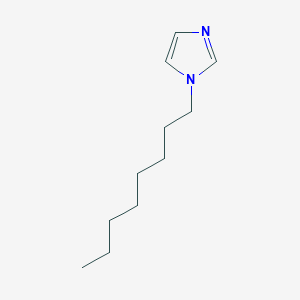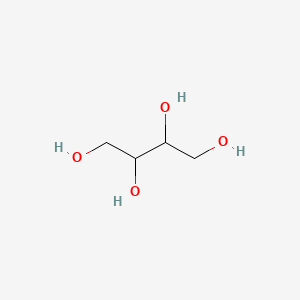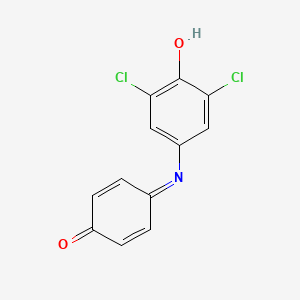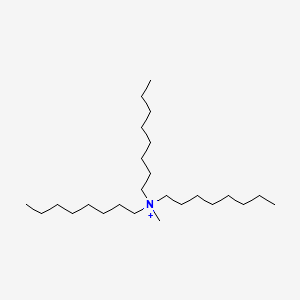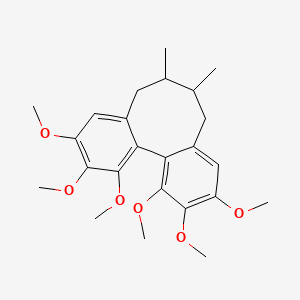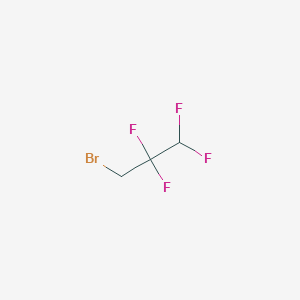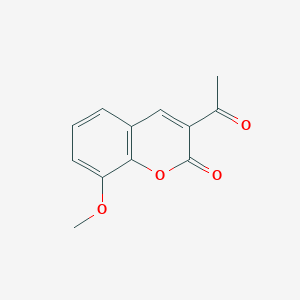
3-acetyl-8-methoxy-2H-chromen-2-one
Overview
Description
3-acetyl-8-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants
Mechanism of Action
Target of Action
The primary targets of 3-acetyl-8-methoxy-2H-chromen-2-one are α-amylase and bacteria and fungi species . α-amylase is an enzyme that plays a crucial role in the digestion of starch, breaking it down into simple sugars for energy. The compound’s antimicrobial activity suggests that it may interact with key components of microbial cells, inhibiting their growth and proliferation.
Mode of Action
This compound interacts with its targets through inhibition . In the case of α-amylase, the compound likely binds to the active site of the enzyme, preventing it from catalyzing the breakdown of starch. For bacteria and fungi, the compound may interfere with essential cellular processes, leading to cell death.
Biochemical Pathways
carbohydrate metabolism . By inhibiting α-amylase, the compound could slow the breakdown of starch into glucose, potentially affecting energy production within cells .
Result of Action
The inhibition of α-amylase by this compound could lead to a decrease in the rate of starch digestion, potentially impacting blood glucose levels . Its antimicrobial activity suggests that it could be effective in treating infections caused by certain bacteria and fungi .
Biochemical Analysis
Biochemical Properties
3-Acetyl-8-methoxy-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For instance, it can modulate the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and cell survival. Additionally, this compound can impact gene expression by acting as a transcriptional regulator, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, which may be due to cumulative effects on enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range . Beyond this range, the adverse effects outweigh the benefits, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to xenobiotic metabolism and oxidative stress responses . It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the detoxification of harmful compounds and the maintenance of cellular redox balance . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production .
Preparation Methods
The synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the reaction of 7-hydroxy-4-methylcoumarin with acetoacetic ester in the presence of a suitable catalyst . These reactions are usually carried out under reflux conditions with appropriate solvents such as tetrahydrofuran (THF) and water mixtures .
Chemical Reactions Analysis
3-acetyl-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form new heterocyclic systems.
Common reagents used in these reactions include sodium ascorbate, copper sulfate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-acetyl-8-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-acetyl-8-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
3-acetoacetyl-2H-chromen-2-one: This compound has similar structural features but different reactivity and biological activities.
3-(Bromoacetyl)coumarins: These derivatives are used as versatile building blocks in the synthesis of various heterocyclic systems and have distinct chemical properties.
Coumarinyl chalcones: These compounds exhibit significant antioxidant potential and are used in the development of therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
3-acetyl-8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)9-6-8-4-3-5-10(15-2)11(8)16-12(9)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLMMBZCXTXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280849 | |
| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-39-1 | |
| Record name | NSC18921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-acetyl-8-methoxy-2H-chromen-2-one?
A1: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention key structural features. The compound is a derivative of 2H-chromen-2-one, also known as coumarin, with an acetyl group at the 3-position and a methoxy group at the 8-position.
Q2: What is known about the polymorphic forms of this compound?
A2: Research indicates that this compound exists in at least two polymorphic forms []. These forms differ in their crystal structures. One form exhibits a helical supramolecular architecture stabilized by hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions []. Understanding polymorphism is crucial in pharmaceutical science as it can affect a compound's solubility, stability, and bioavailability.
Q3: How is this compound used in the synthesis of novel compounds?
A3: The compound serves as a versatile building block in organic synthesis. One study describes its use in synthesizing N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives []. This involved α-bromination of this compound followed by cyclization with thiourea and subsequent reaction with various acid chlorides. This highlights the compound's potential as a precursor for developing new pharmaceutical agents.
Q4: What biological activities have been investigated for derivatives of this compound?
A4: Researchers have synthesized and evaluated novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives for their potential antimicrobial, antifungal, and antimalarial activities []. This suggests that modifying the this compound structure could lead to compounds with promising therapeutic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)
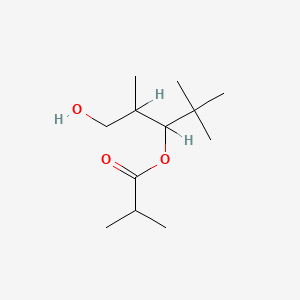
![Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B1210583.png)

